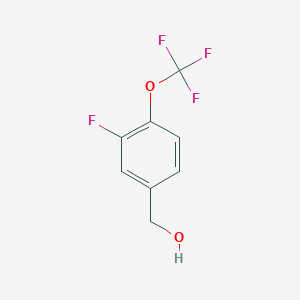

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde or 3-Fluoro-4-(trifluoromethoxy)benzoic acid.

Reduction: 3-Fluoro-4-(trifluoromethoxy)toluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research, including:

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced stability and bioavailability.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol depends on its specific applicationThese properties make it a valuable tool in drug design and development, where it can interact with molecular targets such as enzymes, receptors, and ion channels .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar in structure but with a different substitution pattern on the benzene ring.

4-(Trifluoromethyl)benzyl alcohol: Lacks the fluorine atom on the benzene ring but contains the trifluoromethyl group.

4-(Trifluoromethoxy)benzyl alcohol: Similar but without the fluorine atom on the benzene ring.

Uniqueness

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (CAS No. 2737562) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzyl alcohol framework. Its molecular formula is , indicating a high degree of fluorination which can influence its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 222.13 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl or trifluoromethoxy substituents exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, suggesting that this compound may possess similar activity.

Case Study: Antimicrobial Testing

In a study examining the structure-activity relationship of fluorinated benzyl alcohols, it was found that the introduction of trifluoromethoxy groups significantly increased antimicrobial efficacy against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

Fluorinated compounds are also being investigated for their anticancer properties. The presence of fluorine atoms can modulate the interaction with cancer-related targets, enhancing the efficacy of therapeutic agents.

Research Findings

A recent investigation into fluorinated benzyl derivatives highlighted their potential as inhibitors of cancer cell proliferation. The study reported that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Neuroprotective Effects

There is emerging evidence that fluorinated compounds may exhibit neuroprotective effects. The modulation of neurotransmitter systems through specific receptor interactions could lead to therapeutic applications in neurodegenerative diseases.

Experimental Evidence

In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Starting Material : Begin with commercially available 4-hydroxybenzyl alcohol.

- Fluorination : Introduce the trifluoromethoxy group using reagents such as trifluoromethyl iodide.

- Final Modification : Conduct further reactions (e.g., reduction or substitution) to achieve the desired product.

Table 2: Comparison of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 3-Fluoro-4-methoxybenzyl alcohol | Structure | Moderate antimicrobial activity |

| 2-Fluoro-5-(trifluoromethoxy)phenol | Structure | High neuroprotective effects |

Properties

IUPAC Name |

[3-fluoro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWURSIMNFATYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590635 | |

| Record name | [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-99-3 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.